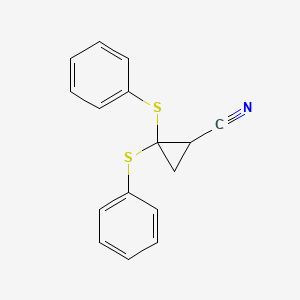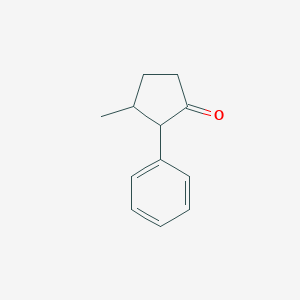
3-Methyl-2-phenylcyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-phenylcyclopentan-1-one is an organic compound that belongs to the class of cyclopentanones It is characterized by a cyclopentane ring substituted with a methyl group at the third position and a phenyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-phenylcyclopentan-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-phenyl-2-butenal with methylmagnesium bromide followed by cyclization can yield the desired compound. The reaction conditions typically involve the use of solvents such as diethyl ether or tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of catalysts, solvents, and purification techniques is crucial to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-phenylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of 3-methyl-2-phenylcyclopentanone carboxylic acid.
Reduction: Formation of 3-methyl-2-phenylcyclopentanol.
Substitution: Formation of nitro-substituted derivatives of the phenyl group.
Applications De Recherche Scientifique
3-Methyl-2-phenylcyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanone: A simpler analog with a cyclopentane ring and a ketone group.
2-Phenylcyclopentanone: Similar structure but lacks the methyl group at the third position.
3-Methylcyclopentanone: Similar structure but lacks the phenyl group at the second position.
Uniqueness
3-Methyl-2-phenylcyclopentan-1-one is unique due to the presence of both a phenyl group and a methyl group on the cyclopentane ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
| 93177-72-1 | |
Formule moléculaire |
C12H14O |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
3-methyl-2-phenylcyclopentan-1-one |
InChI |
InChI=1S/C12H14O/c1-9-7-8-11(13)12(9)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3 |
Clé InChI |
MODWSJCNUNCNKR-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(=O)C1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


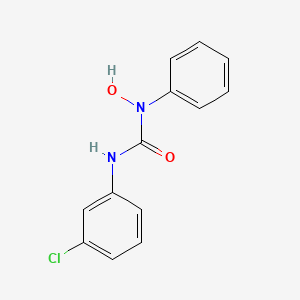
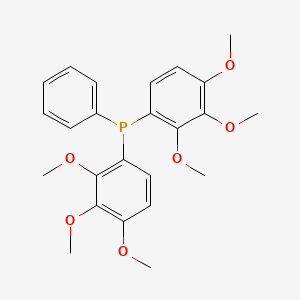

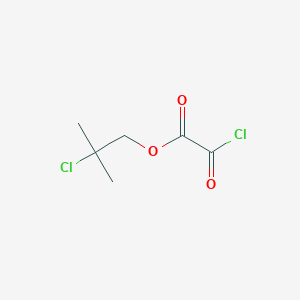
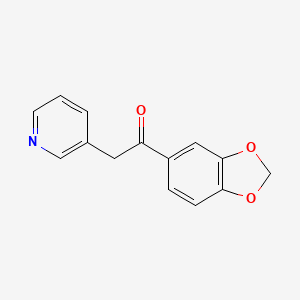
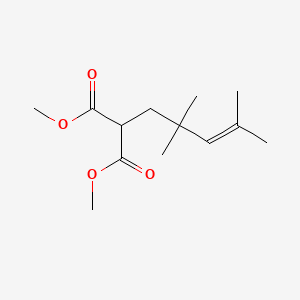
![(8R,9R,10S,13R,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,4'-[1,3,2]dioxaphospholane]](/img/structure/B14351440.png)

![Ethyl 2-[(2-methoxyethoxy)methoxy]propanoate](/img/structure/B14351461.png)
